synthesis and characterization of 2-Acetyl-3-indolinyl-N-phenylprop-2-enamide
synthesis and characterization of 2-Acetyl-3-indolinyl-N-phenylprop-2-enamide
An In-Depth Technical Guide on the Synthesis and Characterization of 2-Acetyl-3-indolinyl-N-phenylprop-2-enamide
Abstract
The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This guide provides a comprehensive, in-depth technical overview of a proposed synthetic pathway and detailed characterization strategy for a novel indoline derivative, 2-Acetyl-3-indolinyl-N-phenylprop-2-enamide. Due to the absence of this specific molecule in current literature, this document constructs a robust and scientifically grounded approach based on established, reliable chemical transformations. We will detail a Horner-Wadsworth-Emmons (HWE) based synthesis, chosen for its high stereocontrol and operational efficiency. Furthermore, this guide outlines a complete analytical workflow for structural verification and purity assessment, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, chemists, and drug development professionals engaged in the synthesis and analysis of novel heterocyclic compounds.
Introduction and Strategic Rationale
The Indoline Scaffold: A Cornerstone in Drug Discovery
Indoline and its derivatives are a critical class of nitrogen-containing heterocycles, frequently appearing in the structures of natural alkaloids and synthetic pharmaceuticals.[2] The unique structural and electronic properties of the indoline nucleus allow it to interact with a wide array of biological targets, leading to diverse pharmacological activities. The ability to functionalize the indoline ring at various positions makes it an exceptionally versatile template for designing new therapeutic agents.[3][4][5]
Enamides as Versatile Synthetic Intermediates
Enamides are valuable building blocks in organic synthesis, serving as stable yet reactive surrogates for enamines.[6][7] Their reduced nucleophilicity compared to enamines imparts greater stability, allowing for purification via standard methods like silica gel chromatography.[7] Despite this stability, they can be activated to participate in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, making them essential for constructing complex molecular architectures.[7][8]
Deconstruction of the Target and Proposed Molecular Structure
The nomenclature "2-Acetyl-3-indolinyl-N-phenylprop-2-enamide" is not systematically defined by IUPAC standards, necessitating a logical structural interpretation based on plausible chemical reactivity. We interpret the name to represent a molecule where a 2-acetylindolin-3-yl group is attached to an N-phenylprop-2-enamide backbone. The most chemically sound structure is (E)-3-(2-acetylindolin-3-yl)-N-phenylprop-2-enamide . This structure features a thermodynamically favorable E-alkene geometry and is accessible through reliable synthetic methodologies.
This guide will therefore focus on the synthesis and characterization of this proposed structure, providing a blueprint for its creation and validation.
Proposed Synthetic Pathway: A Horner-Wadsworth-Emmons Approach
The synthesis of the target molecule is best approached via a convergent strategy that constructs the core enamide linkage with high stereochemical control. The Horner-Wadsworth-Emmons (HWE) reaction is the method of choice for this transformation, as it reliably favors the formation of the (E)-alkene isomer and proceeds under mild conditions compatible with the functional groups present in the precursors.
Retrosynthetic Analysis
The retrosynthetic analysis reveals a straightforward disconnection across the central carbon-carbon double bond, leading to two key precursors: 2-acetylindoline-3-carbaldehyde and the HWE phosphonate reagent, diethyl (phenylcarbamoylmethyl)phosphonate .
Caption: Retrosynthetic analysis of the target molecule.
Synthesis of Precursors
The success of the final condensation step hinges on the efficient preparation of the two key precursors.
2.2.1 Protocol for Precursor A: 2-Acetylindoline-3-carbaldehyde
This precursor can be synthesized in a two-step sequence starting from commercially available indoline.
-
Friedel-Crafts Acylation of Indoline:
-
To a solution of indoline (1.0 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C, add a Lewis acid catalyst (e.g., AlCl₃, 1.1 eq).
-
Slowly add acetyl chloride (1.1 eq) to the stirring mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC indicates consumption of the starting material.
-
Quench the reaction by carefully pouring it over ice, followed by extraction with an organic solvent.
-
Purify the resulting 2-acetylindoline via column chromatography.
-
-
Vilsmeier-Haack Formylation:
-
In a flame-dried flask under an inert atmosphere, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, 1.5 eq) to anhydrous dimethylformamide (DMF, 3.0 eq) at 0 °C.
-
Stir the mixture for 30 minutes, then add a solution of 2-acetylindoline (1.0 eq) in DMF.
-
Heat the reaction mixture to 60-70 °C for 2-4 hours.
-
Cool the reaction, quench with ice-water, and neutralize with an aqueous base (e.g., NaOH solution).
-
The resulting precipitate, 2-acetylindoline-3-carbaldehyde, can be collected by filtration and purified by recrystallization.
-
2.2.2 Protocol for Precursor B: Diethyl (phenylcarbamoylmethyl)phosphonate
This HWE reagent is prepared via an Arbuzov reaction.
-
Synthesis of N-phenyl-2-chloroacetamide:
-
Dissolve aniline (1.0 eq) and a base (e.g., triethylamine, 1.2 eq) in a suitable solvent like tetrahydrofuran (THF).
-
Cool the solution to 0 °C and add chloroacetyl chloride (1.1 eq) dropwise.
-
Stir the reaction at room temperature for 1-2 hours.
-
Filter off the triethylamine hydrochloride salt and concentrate the filtrate to obtain the crude product, which can be purified by recrystallization.
-
-
Arbuzov Reaction:
-
Heat a mixture of N-phenyl-2-chloroacetamide (1.0 eq) and triethyl phosphite (1.2 eq) at 120-140 °C for 3-5 hours.
-
Monitor the reaction by observing the cessation of ethyl chloride evolution.
-
The resulting crude diethyl (phenylcarbamoylmethyl)phosphonate can be purified by vacuum distillation to yield a clear oil.
-
Final Condensation: Horner-Wadsworth-Emmons Reaction
This step brings the two precursors together to form the target molecule.
-
Deprotonation of the Phosphonate:
-
Dissolve diethyl (phenylcarbamoylmethyl)phosphonate (1.1 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C and add a strong base (e.g., sodium hydride (NaH), 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stir the mixture for 30-60 minutes at 0 °C to ensure complete formation of the ylide.
-
-
Condensation with the Aldehyde:
-
Add a solution of 2-acetylindoline-3-carbaldehyde (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes/ethyl acetate to yield the final compound, (E)-3-(2-acetylindolin-3-yl)-N-phenylprop-2-enamide.
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Synthetic Workflow Diagram
Caption: Overall workflow for the proposed synthesis.
Physicochemical and Spectroscopic Characterization
Rigorous characterization is essential to confirm the identity and purity of the newly synthesized compound. The following techniques provide a comprehensive analytical profile.
Physical Properties
A summary of the expected physical properties of the purified compound.
| Property | Expected Observation |
| Appearance | Off-white to pale yellow solid |
| Melting Point | To be determined experimentally (°C) |
| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Poorly soluble in water and hexanes |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. Spectra should be recorded in a deuterated solvent such as DMSO-d₆ or CDCl₃.
3.2.1 Predicted ¹H NMR Data
The proton NMR spectrum is expected to show distinct signals for each unique proton environment.[9][10]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Indoline N-H | ~10.0 - 11.0 | broad singlet | - |
| Amide N-H | ~8.5 - 9.5 | singlet | - |
| Aromatic (Phenyl & Indoline) | ~6.8 - 7.8 | multiplet | - |
| Vinyl α-H (to C=O) | ~6.5 - 6.8 | doublet | ~15-16 (trans) |
| Vinyl β-H | ~7.5 - 7.8 | doublet | ~15-16 (trans) |
| Indoline H-3 | ~4.0 - 4.5 | multiplet | - |
| Indoline H-2 | ~4.5 - 5.0 | multiplet | - |
| Acetyl CH₃ | ~2.2 - 2.5 | singlet | - |
3.2.2 Predicted ¹³C NMR Data
The carbon NMR spectrum will confirm the carbon framework of the molecule.[10]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Amide C=O | ~165 - 170 |
| Acetyl C=O | ~195 - 200 |
| Aromatic & Vinyl C | ~110 - 150 |
| Indoline C-2 | ~60 - 65 |
| Indoline C-3 | ~40 - 45 |
| Acetyl CH₃ | ~25 - 30 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.[11][12] The spectrum is typically recorded as a KBr pellet or a thin film.
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Indoline & Amide) | Stretch | 3200 - 3400 |
| C-H (Aromatic & Alkene) | Stretch | 3000 - 3100 |
| C=O (Acetyl Ketone) | Stretch | ~1680 - 1700 |
| C=O (Amide I Band) | Stretch | ~1640 - 1660 |
| C=C (Alkene) | Stretch | ~1620 - 1640 |
| N-H (Amide II Band) | Bend | ~1520 - 1550 |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the molecular formula. High-resolution mass spectrometry (HRMS) is recommended for determining the exact mass.
| Analysis | Expected Result |
| Molecular Formula | C₂₀H₁₈N₂O₂ |
| Molecular Weight | 318.37 g/mol |
| HRMS (ESI+) | Expected [M+H]⁺ at m/z 319.1441 |
| Key Fragments | Loss of the phenylamino group (-92), loss of the acetyl group (-43), cleavage at the indoline ring. |
Conclusion and Future Perspectives
This guide has outlined a robust and logical pathway for the , a novel compound with potential applications in medicinal chemistry. The proposed Horner-Wadsworth-Emmons strategy offers excellent control over stereochemistry, while the detailed multi-technique analytical workflow provides a self-validating system for structural confirmation and purity assessment.
The successful synthesis of this molecule would provide a valuable new scaffold for further derivatization and biological screening. Future work could involve modifying the substitution patterns on both the indoline and N-phenyl rings to explore structure-activity relationships (SAR) for various biological targets. This foundational work enables the expansion of the chemical space around the indoline core, paving the way for the discovery of new therapeutic candidates.
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